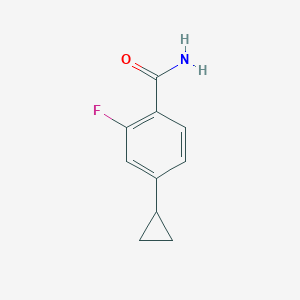![molecular formula C8H15ClN2O3S B2473451 [1-(2-Chloropropanoyl)pyrrolidin-2-yl]methanesulfonamide CAS No. 2301420-17-5](/img/structure/B2473451.png)
[1-(2-Chloropropanoyl)pyrrolidin-2-yl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(2-Chloropropanoyl)pyrrolidin-2-yl]methanesulfonamide is a chemical compound that features a pyrrolidine ring substituted with a chloropropanoyl group and a methanesulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Chloropropanoyl)pyrrolidin-2-yl]methanesulfonamide typically involves the reaction of pyrrolidine derivatives with chloropropanoyl chloride and methanesulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
[1-(2-Chloropropanoyl)pyrrolidin-2-yl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chloropropanoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, [1-(2-Chloropropanoyl)pyrrolidin-2-yl]methanesulfonamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its unique structural features .
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mécanisme D'action
The mechanism of action of [1-(2-Chloropropanoyl)pyrrolidin-2-yl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine-2-one: A structurally similar compound with a lactam ring.
Methanesulfonamide: A simpler sulfonamide derivative.
Chloropropanoyl derivatives: Compounds with similar chloropropanoyl groups.
Uniqueness
[1-(2-Chloropropanoyl)pyrrolidin-2-yl]methanesulfonamide is unique due to the combination of its functional groups, which confer specific reactivity and biological activity. This makes it distinct from other similar compounds and valuable for specialized applications in research and industry .
Propriétés
IUPAC Name |
[1-(2-chloropropanoyl)pyrrolidin-2-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClN2O3S/c1-6(9)8(12)11-4-2-3-7(11)5-15(10,13)14/h6-7H,2-5H2,1H3,(H2,10,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUKJDJRLBKLRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1CS(=O)(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-(3-chloro-4-methylbenzenesulfonyl)-3-(4-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2473368.png)





![N-(4-bromophenyl)-2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2473375.png)
![3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2473378.png)
![5-[(4-methylphenyl)sulfonylamino]pyridine-3-carboxylic Acid](/img/structure/B2473380.png)

![2-[(2-aminophenyl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B2473385.png)
![N-[2-(2-Ethylpyrazol-3-yl)-6-oxopiperidin-3-yl]prop-2-enamide](/img/structure/B2473387.png)
![N-(2-benzoyl-4-chlorophenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2473388.png)

